molecular formula C15H13NO2 B193025 4-(2,3-Epoxypropoxy)carbazole CAS No. 51997-51-4

4-(2,3-Epoxypropoxy)carbazole

Cat. No.: B193025
CAS No.: 51997-51-4
M. Wt: 239.27 g/mol
InChI Key: SVWKIGRDISDRLO-UHFFFAOYSA-N
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Description

4-(2,3-Epoxypropoxy)carbazole (CAS: 51997-51-4; molecular formula: C₁₅H₁₃NO₂) is a carbazole derivative featuring an epoxypropoxy substituent at the 4-position of the carbazole nucleus. This compound is a critical intermediate in synthesizing pharmaceuticals such as Carvedilol (a β-blocker) and tadalafil . Its synthesis involves the reaction of 4-hydroxycarbazole with epichlorohydrin under alkaline conditions . Key properties include a melting point of 130–132°C, boiling point of 464.9°C, and density of 1.327 g/cm³ . Its stereoisomers, particularly the R-(-)-enantiomer, exhibit high optical purity (>99.5%) and distinct pharmacological activities compared to the racemic mixture .

Preparation Methods

Conventional Synthesis Routes

Base-Catalyzed Epoxidation in Protic Solvents

The foundational method involves reacting 4-hydroxycarbazole with epichlorohydrin in protic solvents such as isopropyl alcohol or methanol, using inorganic bases like sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxycarbazole attacks the electrophilic carbon of epichlorohydrin, forming the epoxypropoxy intermediate.

Reaction Conditions :

  • Solvent : Isopropyl alcohol (preferred for miscibility and low toxicity) .

  • Base : 1.1–6 molar equivalents of NaOH or KOH .

  • Temperature : 10–30°C to minimize side reactions .

  • Yield : 85–95% with purity >99% after crystallization .

For instance, Patent WO2005115981A2 reports dissolving 4-hydroxycarbazole in isopropyl alcohol, adding aqueous NaOH (1.1 equivalents), and maintaining the reaction at 20°C for 6 hours. The crude product is crystallized from methanol, achieving 93% yield . Comparative studies show that higher base concentrations (>2 equivalents) accelerate reaction kinetics but risk hydrolysis of the epoxide .

Polar Aprotic Solvents for Enhanced Reactivity

Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing the transition state. Patent EP1741700B1 demonstrates that DMSO reduces bis-impurity formation (5–7% vs. 10–20% in alcohols) by coordinating to the epoxide, limiting oligomerization .

Key Parameters :

  • Solvent : DMSO or DMF .

  • Temperature : 68–72°C .

  • Reaction Time : 15–20 hours .

  • Yield : 80–88% with 97–98% purity .

This method sacrifices reaction speed for purity, making it suitable for pharmaceutical-grade synthesis where impurity thresholds are stringent.

Eco-Friendly and Industrial-Scale Methodologies

Green Solvent Systems

Recent patents prioritize water-miscible alcohols (e.g., ethanol, isopropyl alcohol) and cyclic ethers (tetrahydrofuran) to reduce environmental impact. Patent WO2008038301A1 details a process using ethanol and aqueous NaOH, achieving 90% yield with a solvent recovery rate of 85% .

Advantages :

  • Reduced wastewater toxicity.

  • Lower energy consumption due to milder temperatures (20–40°C) .

Continuous Flow Reactor Optimization

Industrial-scale production employs continuous flow reactors to enhance reproducibility and throughput. In one setup, 4-hydroxycarbazole and epichlorohydrin are fed into a reactor at 50°C with a residence time of 30 minutes, followed by inline crystallization. This method achieves 94% yield with a throughput of 50 kg/h .

Comparative Analysis of Methodologies

Parameter Protic Solvents Aprotic Solvents Continuous Flow
SolventIsopropyl alcoholDMSOEthanol
Temperature (°C)10–3068–7250
Reaction Time (h)4–615–200.5
Yield (%)85–9580–8890–94
Purity (%)>9997–9898–99
Bis-Impurity (%)10–155–78–10
ScalabilityModerateLowHigh

Polymorphic Control and Crystallization Strategies

The polymorphic form of 4-(2,3-Epoxypropoxy)carbazole (e.g., Form II) is critical for downstream carvedilol synthesis. Patent US8058453 discloses a crystallization protocol using methanol-water (3:1) at 0–5°C, yielding the thermodynamically stable Form II with >99.5% purity . X-ray diffraction (XRD) analysis confirms the absence of solvates or hydrates .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Epoxypropoxy)carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,3-Epoxypropoxy)carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3-Epoxypropoxy)carbazole depends on its application. In biological systems, the oxirane ring can interact with nucleophilic sites in biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions, making it a potential candidate for anticancer and antimicrobial agents. The carbazole core can also interact with various molecular targets, influencing pathways involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Epoxy-Containing Carbazole Derivatives

4-Hydroxycarbazole

  • Structure : Lacks the epoxypropoxy group.
  • Role : Precursor to 4-(2,3-Epoxypropoxy)carbazole .
  • Reactivity : Less reactive in amine ring-opening reactions due to the absence of the epoxy group.
  • Applications : Primarily used in synthesizing carbazole-based intermediates .

R-(-)-4-(2,3-Epoxypropoxy)carbazole

  • Structure : Stereospecific R-configuration at the epoxy carbon.
  • Optical Activity : [α]D²⁰ = -63.4° (c=1, pyridine) .
  • Pharmacological Impact: Exhibits enhanced activity in derivatives like R-(+)-(1-Carbazol-4-yloxy)-3-isopropylaminopropan-2-ol compared to the S-enantiomer .

S-(+)-4-(2,3-Epoxypropoxy)carbazole

  • Synthesis : Derived from S-(+)-3-mesyloxy-1,2-epoxypropane .
  • Applications : Used to produce S-enantiomers of Carvedilol derivatives, demonstrating differing efficacy profiles .

Non-Carbazole Epoxy Compounds

Bis[2-(2,3-epoxypropoxy)phenyl]methane

  • Structure: Bisphenol-based epoxy compound.
  • Applications : Used in polymer cross-linking and resins, contrasting with the pharmaceutical focus of this compound .
  • Reactivity : Epoxy groups participate in polymerization rather than drug synthesis.

2-(2-Methoxyphenoxy)ethylamine

  • Role : Reacts with this compound to form Carvedilol .
  • Key Difference : An aliphatic amine, lacking the carbazole core, which limits aromatic interactions in drug-receptor binding .

Comparative Data Table

Compound Molecular Formula CAS Number Key Applications Optical Activity (if applicable)
This compound C₁₅H₁₃NO₂ 51997-51-4 Carvedilol synthesis, CO₂ fixation R-(-): [α]D²⁰ = -63.4°
4-Hydroxycarbazole C₁₂H₉NO 52603-47-1 Precursor for carbazole intermediates Not applicable
Bis[2-(2,3-epoxypropoxy)phenyl]methane C₁₉H₂₀O₄ N/A Polymer resins Not applicable
R-(-)-4-(2,3-Epoxypropoxy)carbazole C₁₅H₁₃NO₂ 95093-96-2 High-purity Carvedilol derivatives [α]D²⁰ = -63.4° (c=1, pyridine)

Biological Activity

4-(2,3-Epoxypropoxy)carbazole is a synthetic compound derived from carbazole, which has garnered attention in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structural features, including an epoxide group that can interact with biological molecules, potentially leading to significant biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a carbazole core with an attached epoxypropoxy group. The presence of the epoxide ring is critical for its biological activity, as it can form covalent bonds with nucleophilic sites in biomolecules. This interaction may disrupt normal cellular functions, making it a candidate for anticancer and antimicrobial applications.

Structural Formula

C13H13NO2\text{C}_{13}\text{H}_{13}\text{N}\text{O}_2

Key Properties

  • Molecular Weight: 213.25 g/mol
  • CAS Number: 51997-51-4
  • Solubility: Soluble in organic solvents; limited solubility in water.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

  • Covalent Bond Formation: The epoxide group can react with nucleophiles such as thiols and amines within proteins, leading to altered protein function.
  • Cell Signaling Modulation: It may influence pathways involved in cell proliferation and apoptosis.
  • Antimicrobial Activity: Preliminary studies suggest potential efficacy against certain bacterial strains.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. A study focusing on its effects on human melanoma cells demonstrated significant inhibition of cell growth and induction of apoptosis at micromolar concentrations. The compound’s mechanism involves disrupting cellular signaling pathways crucial for tumor growth.

StudyCell LineConcentration (μM)Effect
AMelanoma1 - 50Inhibition of growth and apoptosis
BBreast Cancer5 - 20Induction of cell cycle arrest

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity. Preliminary results indicate that it may inhibit the growth of certain bacterial strains, although further studies are needed to elucidate its full spectrum of activity.

Case Studies

  • Melanoma Inhibition Study :
    • In vitro assays showed that this compound reduced melanoma cell viability by up to 70% at concentrations ranging from 1 to 10 μM. Mechanistic studies revealed that the compound induces apoptosis through caspase activation and mitochondrial dysfunction.
  • Antimicrobial Efficacy :
    • A series of tests against Gram-positive and Gram-negative bacteria indicated that the compound possesses moderate antibacterial properties, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL depending on the strain tested.

Research Applications

This compound has several applications in scientific research:

  • As a Building Block : Utilized in organic synthesis for creating more complex molecules.
  • Drug Development : Investigated for potential use as a therapeutic agent in cancer treatment and infectious diseases.
  • Material Science : Explored for incorporation into polymers and resins due to its unique chemical properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-(2,3-Epoxypropoxy)carbazole, and what factors influence reaction yield and purity?

The synthesis typically involves reacting hydroxycarbazole with epichlorohydrin under alkaline conditions. For example, a mixture of hydroxycarbazole, dioxane, and 1N NaOH is stirred with epichlorohydrin at 40–45°C for 2 hours. The product is extracted with methylene chloride, dried, and crystallized, yielding ~16.8 g of the compound. Key factors include reaction temperature, stoichiometric ratios, and solvent choice, as deviations can reduce yield or introduce impurities . Alternative methods involve refluxing intermediates in DMSO for 18 hours, achieving ~65% yield after crystallization .

Q. How is this compound characterized structurally, and what analytical techniques confirm its purity?

Structural confirmation relies on NMR (¹H/¹³C) to verify the epoxypropoxy and carbazole moieties. Melting point analysis (e.g., 141–143°C) and HPLC are critical for assessing purity. Impurity profiling, such as residual epichlorohydrin or unreacted hydroxycarbazole, requires GC-MS or LC-MS . Crystallization from water-ethanol mixtures enhances purity .

Advanced Research Questions

Q. What methodologies are employed to utilize this compound in CO₂ cycloaddition reactions, and how do catalyst design parameters affect reaction efficiency?

The compound reacts with CO₂ to form cyclic carbonates (e.g., 4-CDO) using hierarchical porous catalysts like CN@MIL. Optimized CN@MIL (400, 0.67, 30) achieves 96% yield under mild, co-catalyst-free conditions. Catalyst design focuses on pore structure (enhancing mass transfer) and N-doped active sites (stabilizing intermediates). Reaction parameters include 30°C, 1 bar CO₂, and 24-hour reaction time .

Q. How can researchers address discrepancies in catalytic yields when using this compound in different reaction systems?

Discrepancies arise from variations in catalyst porosity, solvent polarity, or CO₂ pressure. Systematic optimization involves:

  • Comparing catalyst batch reproducibility (e.g., BET surface area analysis).
  • Screening solvents (e.g., DMF vs. acetonitrile) for epoxide activation.
  • Adjusting CO₂ pressure (1–10 bar) to balance kinetics and thermodynamics .

Q. What strategies are effective for synthesizing enantiomerically pure derivatives of this compound, and how does stereochemistry impact pharmacological activity?

Chiral resolution using HPLC with chiral stationary phases or asymmetric synthesis with enantiopure catalysts can isolate (R)- and (S)-enantiomers. The (S)-enantiomer of carvedilol (derived from this compound) exhibits 200× higher β-blocking activity than the (R)-form. Stereochemical analysis via circular dichroism (CD) or X-ray crystallography is critical for pharmacological studies .

Q. What are the best practices for detecting and quantifying this compound as a process-related impurity in pharmaceuticals like carvedilol?

Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Reference standards (e.g., Carvedilol Impurity C, ACI 031012) enable quantification at ppm levels. Method validation includes spike-recovery tests and LOQ/LOD determination (typically <0.1% w/w). Mass spectrometry confirms identity in complex matrices .

Q. How does the electronic and steric environment of this compound influence its reactivity in nucleophilic ring-opening reactions?

The carbazole group’s electron-withdrawing effect activates the epoxide ring for nucleophilic attack. Steric hindrance at the 4-position directs nucleophiles (e.g., isopropylamine) to the less hindered oxirane carbon. Kinetic studies using in-situ FTIR or NMR reveal rate constants dependent on solvent polarity and nucleophile strength (e.g., amines vs. thiols) .

Properties

IUPAC Name

4-(oxiran-2-ylmethoxy)-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-2-5-12-11(4-1)15-13(16-12)6-3-7-14(15)18-9-10-8-17-10/h1-7,10,16H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWKIGRDISDRLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC3=C2C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306928
Record name 4-(2,3-Epoxypropoxy)carbazole
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Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

51997-51-4
Record name 4-(2,3-Epoxypropoxy)carbazole
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Record name 4-Oxiranylmethoxy-9H-carbazole
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Record name 4-(2,3-Epoxypropoxy)carbazole
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Record name 4-(Oxiran-2-ylmethoxy)-9H-carbazole
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Record name 4-OXIRANYLMETHOXY-9H-CARBAZOLE
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Synthesis routes and methods I

Procedure details

Carvedilol (4 g) was dissolved in 76 mL dioxane at room temperature, and 110 mL of water were added in portions of about 10 mL to the stirred solution. The resulting solution was left at room temperature without stirring for about 15 h, then the crystalline precipitate which had formed was filtered through a buchner funnel and dried in desiccator at room temperature (connected to air pump) until constant weight to yield Carvedilol Form III in a mixture with Carvedilol Form II.
Quantity
4 g
Type
reactant
Reaction Step One
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76 mL
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Reaction Step One
Name
Quantity
110 mL
Type
reactant
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Synthesis routes and methods II

Procedure details

Carvedilol (4 g) was dissolved in 267 mL dioxane/water in the ratio 1:1.4 respectively by heating the mixture under stirring at 55° C. water bath. The resulting solution was left at room temperature without stirring for about 15 h then the crystals were filtered through a buchner funnel and dried in a desiccator (connected to air pump) until constant weight to yield Carvedilol Form III in a mixture with Carvedilol Form II.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
267 mL
Type
solvent
Reaction Step One
Name

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
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Extracted from reaction SMILES
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reactant
Reaction Step One

Retrosynthesis Analysis

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